1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol
Overview
Description
1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a thiophene ring attached to a pyrimidinyl group, which is further connected to an azetidin-3-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and 4-chloropyrimidine as starting materials.
Reaction Steps: The process involves a multi-step reaction sequence, including:
Condensation Reaction: Thiophene-2-carboxaldehyde is condensed with 4-chloropyrimidine to form an intermediate compound.
Reduction: The intermediate compound undergoes reduction to form the corresponding alcohol group.
Cyclization: The final step involves cyclization to form the azetidin-3-ol ring.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the thiophene or pyrimidinyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may exhibit different biological activities.
Reduction Products: Reduced forms of the compound, which can have altered chemical properties.
Substitution Products: Substituted derivatives with different functional groups, potentially leading to new applications.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of new therapeutic agents.
Material Science: Its unique structure makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings.
Industrial Processes: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Pathways Involved: The compound may be involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiopropamine: A related compound with a similar thiophene structure.
2-(3-Cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetate: Another thiophene derivative with potential biological activity.
Uniqueness: 1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol stands out due to its unique combination of thiophene and pyrimidinyl groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its mechanism of action and to explore its full potential in medicinal chemistry and other industries.
Properties
IUPAC Name |
1-(6-thiophen-2-ylpyrimidin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-8-5-14(6-8)11-4-9(12-7-13-11)10-2-1-3-16-10/h1-4,7-8,15H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNRLBGEKRROQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CS3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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